Suzuki Coupling Without NH Protection
The 4-bromo substituent on the indole core enables palladium-catalyzed Suzuki-Miyaura cross-coupling without requiring protection of the indole NH group, a key synthetic advantage that reduces step count and improves overall efficiency. In studies using 4-bromoindole as a model substrate under phosphine-free Suzuki coupling conditions with arylboronic acids in aqueous tea extract at room temperature, cross-coupling proceeded in moderate to excellent yields while preserving the base-sensitive amine functionality [1]. This NH-tolerance is not universally observed across all bromoindole regioisomers and represents a practical advantage for 4-bromo-substituted indoles in library synthesis applications. The target compound retains this 4-bromo substitution pattern while adding a C5 methyl group that does not interfere with the coupling-competent bromine, thereby maintaining this synthetic utility.
| Evidence Dimension | Suzuki-Miyaura cross-coupling feasibility without NH protection |
|---|---|
| Target Compound Data | C4-bromo substitution pattern (retained in target compound) enables coupling |
| Comparator Or Baseline | C5/C6/C7 bromoindole regioisomers (variable NH-protection requirements) |
| Quantified Difference | 4-bromoindole scaffold couples without NH protection; 4-4' bi-indole formation yields 21% under standard Pd-catalyzed conditions with 4-boronic acid indole [2] |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling; aqueous tea extract, room temperature, phosphine-free conditions |
Why This Matters
This property reduces synthetic step count by one protection-deprotection sequence per coupling event, translating to lower time and material costs in library synthesis workflows.
- [1] Borah, A. et al. (2014). Phosphine-free Suzuki cross-coupling reaction: a mild and selective method for carbon–carbon bond formation in aqueous tea extract. Applied Organometallic Chemistry, 28(8), 555-560. View Source
- [2] ACS Publications. 48046-GB1: Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society. View Source
